Lestaurtinib, also known as CEP-701, is a multi-targeted kinase inhibitor initially investigated for its potent activity against FLT3. [, , ] It is classified as a staurosporine derivative. [, ] Lestaurtinib's role in scientific research centers on its ability to inhibit various tyrosine kinases, particularly FLT3, and its downstream signaling pathways. This has led to its investigation in various cancers, including acute myeloid leukemia (AML), neuroblastoma, and Ewing sarcoma. [, , , , , , , , , , ]
Overcoming Resistance: Identifying and targeting resistance mechanisms, such as mutations in FLT3 and activation of alternative signaling pathways, is crucial for improving Lestaurtinib's efficacy. [, , ]
Combination Therapies: Exploring synergistic combinations of Lestaurtinib with other targeted therapies or chemotherapy agents could enhance its anti-cancer effects. [, , , , ]
Optimizing Dosing and Delivery: Further research on Lestaurtinib's pharmacokinetic properties, including its interaction with plasma proteins and strategies to enhance its delivery to target cells, is crucial for improving its therapeutic index. [, , ]
Expanding Applications: Investigating the potential of Lestaurtinib in other cancer types and exploring its use in non-cancerous diseases where dysregulated kinase signaling plays a role could uncover novel therapeutic applications. [, , , , ]
Lestaurtinib is classified as a tyrosine kinase inhibitor. It specifically targets several kinases including fms-like tyrosine kinase 3 (FLT3), Janus kinase 2 (JAK2), and tropomyosin receptor kinases (TrkA, TrkB, TrkC) . The compound has been evaluated in clinical trials for conditions such as acute myeloid leukemia, pancreatic cancer, and neuroblastoma . Its ability to inhibit FLT3 is particularly significant due to the prevalence of FLT3 mutations in certain leukemia patients, which are associated with poor prognosis .
Lestaurtinib is synthesized through a series of chemical reactions that modify the structure of K252a. The synthesis typically involves:
The exact synthetic pathway can vary but generally includes steps such as alkylation, acylation, or hydrolysis .
The molecular formula of lestaurtinib is with a molar mass of approximately 439.47 g/mol . Its structure features:
The three-dimensional conformation of lestaurtinib allows it to fit into the active sites of various kinases effectively, facilitating its role as an inhibitor .
Lestaurtinib undergoes several chemical reactions that are relevant for its pharmacological activity:
Lestaurtinib exerts its effects primarily through the inhibition of the JAK/STAT signaling pathway. The mechanism includes:
Lestaurtinib exhibits several notable physical and chemical properties:
These properties are essential for determining its pharmacokinetics and bioavailability.
Lestaurtinib has several scientific applications:
Lestaurtinib (CEP-701), an indolocarbazole alkaloid derivative structurally related to staurosporine, functions as a potent multi-kinase inhibitor with primary activity against Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and tropomyosin receptor kinase A (TrkA). Its nanomolar inhibitory concentrations against these oncokinases (JAK2 IC₅₀ = 0.9 nM; FLT3 IC₅₀ = 3 nM; TrkA IC₅₀ < 25 nM) establish its therapeutic potential in hematologic malignancies and solid tumors [3] [9]. Comprehensive kinome profiling using chemical proteomics (Kinobeads technology) across 456 human kinases revealed that lestaurtinib exhibits significant polypharmacology, engaging 76 kinase targets with submicromolar affinity in cancer cell lysates [2]. This broad target landscape positions lestaurtinib as a multi-targeted agent with complex pharmacological implications.
Table 1: Primary Kinase Targets of Lestaurtinib
Kinase Target | Biological Function | Inhibition IC₅₀ | Clinical Relevance |
---|---|---|---|
JAK2 | Cytokine receptor signaling | 0.9 nM | Myeloproliferative neoplasms |
FLT3 | Hematopoietic regulation | 3 nM | Acute myeloid leukemia |
TrkA | Nerve growth factor signaling | <25 nM | Neuroblastoma, prostate cancer |
PRK1 | Rho signaling, histone phosphorylation | 90 nM | Ovarian/prostate cancer |
CITK | Cytokinesis regulation | 90 nM | Medulloblastoma |
The selectivity landscape demonstrates concentration-dependent dynamics, with increased target promiscuity at pharmacologically relevant concentrations (>100 nM). Kinobead competition assays quantified lestaurtinib's apparent dissociation constants (Kdapp) across multiple kinases, revealing preferential but not exclusive inhibition of its primary targets. At 100 nM concentration, lestaurtinib achieves >90% inhibition of JAK2 and FLT3, but only 65-80% inhibition of secondary targets like protein kinase C-related kinase 1 (PRK1) and citron kinase (CITK) [2] [5]. This differential target engagement forms the basis for its therapeutic window in various malignancies.
The molecular interactions governing lestaurtinib's high-affinity binding to JAK2, FLT3, and TrkA involve conserved and unique structural elements within the kinase ATP-binding pockets. Crystallographic analyses reveal that lestaurtinib's indolocarbazole core occupies the adenine niche of the ATP-binding site, forming critical hydrogen bonds with hinge region residues through its lactam moiety. Specifically:
JAK2 Binding: The catalytic domain engages lestaurtinib through hydrogen bonding between the lactam carbonyl and Leu932 backbone NH, while the hydroxyl group forms an additional bond with Arg980 in the glycine-rich loop. The furanose moiety extends into a hydrophobic region beneath the P-loop, creating steric constraints that enhance selectivity [3].
FLT3 Interactions: Molecular docking studies indicate similar hinge binding (Glu692, Cys694) with additional stabilization from hydrophobic interactions with Phe691 in the activation loop. This explains lestaurtinib's potent inhibition of both wild-type and mutant FLT3 (ITD and TKD variants), with autophosphorylation IC₅₀ of 2-3 nM in cellular assays [8] [9].
TrkA Specificity: Although detailed crystallographic data is limited, structural homology modeling suggests that lestaurtinib exploits a unique hydrophobic pocket near TrkA's gatekeeper residue (Phe589) through its methyltetrahydropyran group. This interaction pattern differs sufficiently from JAK2/FLT3 binding to potentially enable selective optimization [3].
Comparative analysis of PRK1 co-crystal structures demonstrates lestaurtinib's capacity to induce conformational changes in AGC kinases. When bound to PRK1, lestaurtinib displaces the regulatory C-terminal tail phenylalanine (Phe910) from the active site, stabilizing an open conformation that prevents catalytic activity [4]. This allosteric effect highlights the complexity of lestaurtinib's binding mechanisms beyond simple ATP-competitive inhibition.
Table 2: Structural Features of Lestaurtinib-Kinase Interactions
Kinase | Key Binding Residues | Hydrogen Bonds | Hydrophobic Interactions | Conformational Impact |
---|---|---|---|---|
JAK2 | Leu932, Arg980 | Lactam-Leu932, Hydroxyl-Arg980 | P-loop burial | Stabilizes active conformation |
FLT3 | Glu692, Cys694, Phe691 | Lactam-Glu692/Cys694 | Activation loop contacts | Inhibits autophosphorylation |
PRK1 | Val483, Lys485, Glu500 | Multiple with C-tail | C-tail displacement | Forces C-tail ejection from active site |
CITK | Not fully characterized | Predicted hinge binding | Unknown | Disrupts midbody localization |
Lestaurtinib functions as a Type I ATP-competitive inhibitor that targets the active kinase conformation. Kinetic studies demonstrate reversible but tight-binding inhibition with Ki values in the low nanomolar range for JAK2 and FLT3 (1-3 nM). The compound's binding affinity remains unaffected by physiological ATP concentrations (1-5 mM) due to its slow dissociation rate from the target kinases [7] [8]. This pharmacodynamic property is clinically significant as it enables sustained target coverage despite high intracellular ATP levels.
The structural basis for effective ATP competition lies in lestaurtinib's exploitation of regions beyond the conserved hinge segment. Unlike ATP, which makes minimal contacts outside the purine-binding pocket, lestaurtinib's extended planar structure engages:
These multi-point interactions create an energy barrier for ATP displacement, explaining the nanomolar potency despite targeting a high-affinity endogenous ligand site. For FLT3-ITD mutants, lestaurtinib achieves >90% phospho-FLT3 inhibition at 100 nM concentration in MV4-11 leukemia cells, confirming effective target engagement under physiological nucleotide concentrations [8]. This efficient ATP-competitive mechanism translates to effective pathway blockade, as evidenced by dose-dependent reductions in STAT5 phosphorylation (IC₅₀ = 10-30 nM) in JAK2V617F-mutant cell lines [3].
Beyond its primary targets, lestaurtinib demonstrates significant inhibition of several off-target kinases at pharmacologically achievable concentrations (100-300 nM). Chemical proteomic profiling identified 72 additional kinase targets with submicromolar affinity, including understudied kinases with potential therapeutic relevance [2]. Key off-target interactions include:
PRK1 (PKN1): Lestaurtinib inhibits PRK1 with IC₅₀ of 90 nM, disrupting Rho-GTPase signaling pathways implicated in prostate and ovarian cancer progression. Structural studies reveal that lestaurtinib binding displaces PRK1's regulatory C-tail from the active site, inducing conformational changes that abrogate kinase activity [4].
Citron Kinase (CITK): With similar potency (IC₅₀ = 90 nM), lestaurtinib disrupts CITK-mediated cytokinesis in medulloblastoma cells. This inhibition leads to phospho-INCENP mislocalization at the midbody, causing cytokinesis failure and polyploidy [5].
SYK and CK2: Moderate inhibition (IC₅₀ = 20-100 nM) observed in kinome-wide screens suggests potential immunomodulatory effects through SYK inhibition in hematopoietic cells, and chromatin-modulating effects via CK2 inhibition [2].
The polypharmacological profile of lestaurtinib creates both therapeutic opportunities and challenges. In medulloblastoma, combined JAK2/CITK inhibition produces synergistic anti-tumor effects through dual induction of DNA damage (γH2AX accumulation) and cytokinesis failure [5]. Similarly, in glioma models, off-target enhancement of death receptor 5 (DR5) expression via CHOP-dependent transcription creates TRAIL sensitization [1]. However, this promiscuity complicates mechanistic interpretations of phenotypic responses, as evidenced by TP53-independent apoptosis in CITK-inhibited medulloblastoma cells that cannot be solely attributed to JAK2 inhibition [5].
The concentration-dependence of off-target engagement provides partial mitigation for selectivity concerns. Plasma inhibitory assays in myelofibrosis patients demonstrate that doses ≤100 mg BID achieve variable JAK2 inhibition (30-70%), while 140 mg BID (the MTD) consistently achieves >90% phospho-STAT5 suppression with minimal off-target kinase inhibition [10]. This suggests a potential therapeutic window where primary target inhibition dominates the pharmacological effect.
Table 3: Clinically Relevant Off-Target Kinase Interactions
Off-Target Kinase | Inhibition IC₅₀ | Biological Consequence | Therapeutic Implications |
---|---|---|---|
PRK1 (PKN1) | 90 nM | Disrupted Rho signaling, histone phosphorylation | Anti-tumor activity in ovarian/prostate cancer |
Citron Kinase (CITK) | 90 nM | Cytokinesis failure, DNA damage accumulation | Medulloblastoma growth suppression |
Spleen tyrosine kinase (SYK) | 20 nM | Modulated B-cell receptor signaling | Potential immunomodulatory effects |
Casein kinase 2 (CK2) | 40 nM | Altered substrate phosphorylation | Epigenetic modulation potential |
Death-associated protein kinase (DAPK1) | 60 nM | Impaired apoptosis regulation | Contribution to pro-apoptotic effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: